molecular formula C21H17ClF2N2O4S B2495259 N-(4-chloro-2-fluorophenyl)-2-fluoro-5-(N-(2-methoxybenzyl)sulfamoyl)benzamide CAS No. 451512-15-5

N-(4-chloro-2-fluorophenyl)-2-fluoro-5-(N-(2-methoxybenzyl)sulfamoyl)benzamide

Cat. No.: B2495259
CAS No.: 451512-15-5
M. Wt: 466.88
InChI Key: HXTVIUXOJSKDHZ-UHFFFAOYSA-N
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Description

N-(4-chloro-2-fluorophenyl)-2-fluoro-5-(N-(2-methoxybenzyl)sulfamoyl)benzamide is a useful research compound. Its molecular formula is C21H17ClF2N2O4S and its molecular weight is 466.88. The purity is usually 95%.
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Scientific Research Applications

Carbonic Anhydrase Inhibition

Compounds similar to the one have been investigated for their inhibitory effects on carbonic anhydrase (CA) isoenzymes. For example, aromatic sulfonamides have been shown to exhibit nanomolar half maximal inhibitory concentration (IC50) values against several CA isoenzymes, indicating their potential as therapeutic agents in conditions where CA activity is implicated (Supuran et al., 2013).

Gastrokinetic Activity

Benzamide derivatives, with modifications similar to the query compound, have been prepared and evaluated for gastrokinetic activity. These compounds were found to enhance gastric emptying, highlighting their potential as treatments for gastrointestinal motility disorders (Kato et al., 1992).

Fluorescence Enhancement and Probing

Glibenclamide, a compound with structural similarities, has been studied for its ability to enhance the intrinsic fluorescence intensity of erbium (Er) ions, suggesting its application in the development of sensitive fluorimetric probes for biochemical analyses (Faridbod et al., 2009).

Serotonin 1A Receptor Imaging

Research on compounds structurally related to the query molecule has been conducted in the context of Alzheimer's disease, utilizing them as molecular imaging probes to quantify serotonin 1A (5-HT1A) receptor densities in the brain. This research demonstrates the compound's potential in developing diagnostic tools for neurological conditions (Kepe et al., 2006).

Antimicrobial Activity

Novel sulfonamide derivatives, which share functional groups with the compound of interest, have been synthesized and evaluated for their antimicrobial activities. This research indicates the potential of these compounds in developing new antimicrobial agents (Ahsan et al., 2016).

Properties

IUPAC Name

N-(4-chloro-2-fluorophenyl)-2-fluoro-5-[(2-methoxyphenyl)methylsulfamoyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17ClF2N2O4S/c1-30-20-5-3-2-4-13(20)12-25-31(28,29)15-7-8-17(23)16(11-15)21(27)26-19-9-6-14(22)10-18(19)24/h2-11,25H,12H2,1H3,(H,26,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXTVIUXOJSKDHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CNS(=O)(=O)C2=CC(=C(C=C2)F)C(=O)NC3=C(C=C(C=C3)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17ClF2N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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